(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol
Description
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol is a biphenyl derivative featuring a methanol group attached to the primary phenyl ring and a 2-aminoethyl-substituted phenyl group at the meta position of the primary ring (Figure 1).
Properties
IUPAC Name |
[3-[3-(2-aminoethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-8-7-12-3-1-5-14(9-12)15-6-2-4-13(10-15)11-17/h1-6,9-10,17H,7-8,11,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIHGBRGUXIQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CO)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol typically involves the reaction of 3-bromobenzyl alcohol with 3-(2-aminoethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques, such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature for bromination.
Major Products Formed
Oxidation: (3-[3-(2-Aminoethyl)phenyl]phenyl)carboxylic acid.
Reduction: (3-[3-(2-Aminoethyl)phenyl]phenyl)methane.
Substitution: 3-bromo-(3-[3-(2-aminoethyl)phenyl]phenyl)methanol.
Scientific Research Applications
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s biphenyl core differentiates it from simpler mono-aromatic analogs. The 2-aminoethyl group introduces basicity and hydrogen-bonding capacity, while the methanol group enhances hydrophilicity. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison
Key Observations :
- Biphenyl vs.
- Aminoethyl vs. Carbamate: The ethylmethylcarbamate group in compound 3c adds ester functionality, altering hydrolysis susceptibility and receptor binding compared to the primary amine in the target compound.
- Substituent Position: The meta-substitution pattern in the target compound contrasts with para-substituted analogs (e.g., ’s 3-nitrophenylethanol), which may affect steric interactions in biological systems.
Physicochemical Properties
Solubility and Reactivity
- Hydrogen Bonding: The methanol and aminoethyl groups enhance water solubility compared to non-polar analogs like trifluoromethyl-substituted compounds .
- Basicity : The primary amine (pKa ~9–10) may protonate under physiological conditions, influencing bioavailability.
Table 2: Property Comparison
Trends :
- Electron-withdrawing groups (e.g., -NO2 , -CF3 ) increase LogP, reducing solubility. The target compound’s LogP (~2.5) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility.
Comparison with Related Syntheses
Potential Bioactivity
- Anti-inflammatory Potential: Amino alcohols like ’s compound 2 (IC50 = 17.00 μM) suggest the target compound may interact with inflammatory pathways via hydrogen bonding or amine-mediated interactions.
- Cytotoxicity: Biphenyl systems are common in kinase inhibitors; the aminoethyl group could modulate enzyme binding .
Table 3: Bioactivity Highlights
Biological Activity
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol, also known by its CAS number 1255638-15-3, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings supported by data tables and case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with an aminoethyl substituent, which is significant for its biological interactions. Its molecular formula is and it has a molecular weight of 229.31 g/mol. This structure allows for potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The aminoethyl group can enhance binding affinity to certain receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis of its activity against various bacterial and fungal strains is summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The data indicates that the compound exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal activity against common pathogens.
Case Studies
- Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of several derivatives of phenylmethanol compounds, including this compound. The results showed significant inhibition zones against S. aureus and E. coli, suggesting a promising role in treating infections caused by these pathogens .
- Antifungal Activity Assessment : In another investigation focusing on antifungal properties, this compound demonstrated efficacy against C. albicans with MIC values comparable to established antifungal agents .
Pharmacological Applications
The potential applications of this compound in pharmacology are diverse:
- Antimicrobial Agents : Due to its activity against bacteria and fungi, it may serve as a lead compound for developing new antimicrobial therapies.
- Cancer Research : Its ability to modulate enzyme activity suggests potential applications in cancer treatment, where specific enzyme inhibitors are crucial for therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
